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Acid Brown 432

Cat. No.: B1167680
CAS No.: 119509-50-1
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Description

Acid Brown 432 ( 119509-50-1) is a double azo, 1:2 chromium complex acid dye classified as C.I. This compound . It is supplied as a brown powder with a reddish-brown hue and is readily soluble in water, making it suitable for application in aqueous research systems . The primary research applications of this compound involve its use in the dyeing and printing of proteinic substrates like wool and silk, as well as in coloration studies for leather finishing and polyamide substrates . Its properties are also relevant for investigative work on wood stains, paper surface shading, and inkjet inks . From an analytical chemistry perspective, this compound belongs to a family of metal complex dyes whose commercial batches are complex mixtures. Research into its composition and purity requires sophisticated analytical techniques like Micellar Electrokinetic Chromatography (MEKC) to characterize its impurity profile, which is critical for compliance with regulations such as REACH . Fastness properties reported for this dye include a light fastness of 4-5 and a washing fastness of 4, which are key parameters in studies aimed at evaluating the durability and stability of colored materials . This product is intended for laboratory research and industrial development purposes only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

119509-50-1

Molecular Formula

C8H8N2S

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization of Acid Brown 432 Complexes and Impurities

High-Resolution Chromatographic Separations

Chromatographic techniques are indispensable for separating the intricate mixture of components found in commercial-grade Acid Brown 432. The choice of method depends on the specific analytical goal, from analyzing the entire complex mixture to assessing purity and monitoring synthesis.

Micellar Electrokinetic Chromatography (MEKC) for Complex Mixture Analysis

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that combines the principles of capillary electrophoresis and chromatography. wikipedia.org It is particularly effective for separating both charged and neutral analytes, making it ideal for the complex mixtures found in metal-complex dyes. In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.org The separation of analytes is then based on their differential partitioning between the micelles and the surrounding aqueous buffer. wikipedia.org

For metal-complex dyes like this compound, MEKC has proven to be a superior method for resolving the numerous components present in commercial products. researchgate.net Studies on the related C.I. Acid Black 194, as well as on this compound and Acid Brown 434, have demonstrated that the MEKC mode can fully separate more than twelve different compounds within the commercial mixture, many of which are undetectable by other methods like RP-HPLC or standard Capillary Zone Electrophoresis. researchgate.net

The effectiveness of MEKC in this context is often achieved using a buffer system such as sodium tetraborate (B1243019) containing a surfactant like sodium dodecyl sulphate (SDS). researchgate.net This system allows for the fine-tuning of selectivity and resolution, enabling the separation of closely related dye complexes and impurities.

Table 1: Typical MEKC Operating Conditions for Metal-Complex Dye Analysis

Parameter Value
Capillary Fused Silica (B1680970) (e.g., 50 µm I.D.)
Background Electrolyte (BGE) 25 mM Sodium Tetraborate, pH 9.3
Surfactant 10 mM Sodium Dodecyl Sulphate (SDS)
Voltage +29 kV
Temperature 20 °C
Detection Wavelength 233 nm

This interactive table summarizes typical conditions used in the MEKC analysis of commercial metal-complex dyes, based on established protocols for similar compounds. researchgate.net

Capillary Electrophoresis (CE) and Capillary Zone Electrophoresis (CZE) Applications

Capillary Electrophoresis (CE) is a family of electro-driven separation methods performed in narrow-bore capillaries. Capillary Zone Electrophoresis (CZE) is the simplest form of CE and is well-suited for the analysis of charged species like acid dyes, which are anionic. nih.gov The separation in CZE is based on the different electrophoretic mobilities of the analytes in a buffer-filled capillary under the influence of an electric field. benthamopen.com

CZE has been successfully applied to the analysis of various acid dyes, including metal-complex types, extracted from textile fibers. nih.gov For the analysis of this compound, CZE can be used to separate the main anionic dye components from other charged impurities. nih.gov The composition of the background electrolyte (BGE), particularly its pH, is a critical parameter. A pH of 9.3 is often used to ensure the dye molecules are fully in their anionic form, facilitating separation. nih.gov However, while CZE is effective, it may not provide the same level of resolution for the highly complex mixtures of commercial dyes as MEKC. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation and purity assessment of a vast range of organic compounds. chromatographyonline.com In RP-HPLC, a nonpolar stationary phase (commonly C8 or C18 alkyl chains bonded to silica) is used with a polar mobile phase, typically a mixture of water or buffer and a miscible organic solvent like acetonitrile (B52724) or methanol. hplc.eu

While MEKC is superior for resolving the entire complex mixture of this compound, RP-HPLC remains a valuable tool for purity assessment of isolated fractions or for monitoring specific components. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. chromatographyonline.com However, standard RP-HPLC methods often fail to resolve the numerous isomers and closely related impurities present in the original commercial dye mixture. researchgate.net The selectivity of the separation can be influenced by adjusting mobile phase composition, pH, and temperature. biotage.com For acid dyes, operating at a controlled pH is crucial as it affects the ionization state and, consequently, the retention of the analytes. biotage.com

Thin Layer Chromatography (TLC) for Reaction Monitoring and Fractionation

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used for separating non-volatile mixtures. kcl.ac.uk It is frequently employed in synthetic chemistry to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. kcl.ac.ukproquest.com In the context of this compound, TLC is an effective tool for monitoring the dye's synthesis and for the initial fractionation of the crude product. akjournals.com

The technique involves spotting the sample onto a plate coated with an adsorbent (the stationary phase), such as silica gel. A solvent or solvent mixture (the mobile phase) is then drawn up the plate via capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases. flinnsci.ca The separation is visualized, and the retention factor (Rf value) for each spot can be calculated to aid in identification. researchgate.net For preparative purposes, the separated bands can be scraped from the plate and the compound extracted, a first step towards isolating pure components for further analysis. akjournals.com

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Isomers and Related Compounds

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of unknown compounds and for elucidating the structures of isomers within complex mixtures. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide sub-parts-per-million mass accuracy. nih.gov This precision allows for the unambiguous determination of an elemental formula from a measured mass.

For a complex product like this compound, which contains numerous isomers and related byproducts, HRMS is invaluable. After initial separation by chromatography, fractions can be analyzed by HRMS (often coupled with an ionization source like Electrospray Ionization, ESI) to identify their precise molecular weights and elemental compositions. researchgate.net This data is critical for distinguishing between different chrome (III) complexes and identifying impurities formed during the synthesis. researchgate.net Advanced HRMS techniques, sometimes coupled with ion mobility or specific fragmentation methods like ozone-induced dissociation (OzID), can provide even deeper structural insights, helping to differentiate isomers that differ only in the position of functional groups or other subtle structural features. nih.govuow.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the definitive structural elucidation of organic molecules. docbrown.info It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. mdpi.com

After a component of the this compound mixture has been isolated in a pure form, typically through a combination of chromatographic techniques, NMR spectroscopy is used for its final structural confirmation. researchgate.net One-dimensional (1D) NMR spectra (¹H and ¹³C) provide information on the different chemical environments of the protons and carbons, while two-dimensional (2D) NMR experiments (such as COSY, HSQC, and HMBC) reveal connectivity between atoms, allowing for the complete assembly of the molecular structure.

The analysis of metal-complex dyes like this compound by NMR can be complicated by the paramagnetic nature of the metal center (Cr³⁺). Paramagnetic centers can cause significant shifting and broadening of NMR signals for nearby nuclei, making the spectra more complex to interpret. nih.gov Despite these challenges, NMR remains the gold standard for unambiguous structural assignment of the isolated dye complexes and their related impurities. researchgate.net

Table 2: Summary of Analytical Techniques for this compound Characterization

Technique Primary Application Key Findings
MEKC Comprehensive analysis of complex commercial mixture Baseline separation of >12 components, including isomers and impurities. researchgate.net
CZE Separation of main anionic dye components Analysis of charged species in the dye mixture. nih.govnih.gov
RP-HPLC Purity assessment of isolated fractions Quantifies purity but has limited resolution for the total mixture. researchgate.net
TLC Reaction monitoring and initial fractionation Rapidly assesses reaction completion and guides purification. akjournals.com
HRMS Elemental composition and isomer identification Provides exact mass and elemental formula for separated components. nih.gov
NMR Definitive structural assignment of pure compounds Unambiguously determines the molecular structure of isolated components. researchgate.netdocbrown.info

This interactive table summarizes the primary roles and outcomes of the discussed analytical methods in the characterization of this compound.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in the this compound molecule. These methods probe the vibrational modes of molecular bonds, providing a "fingerprint" of the compound's structure. As a metal-complex azo dye, the spectra of this compound are expected to exhibit characteristic bands corresponding to the aromatic rings, the azo linkage (-N=N-), and coordination-sensitive vibrations influenced by the metal center.

Fourier-Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by the molecule. The resulting spectrum reveals the presence of specific functional groups. For a compound like this compound, key absorptions would be anticipated for O-H (if present), N-H, C-H aromatic, C=C aromatic, and the crucial -N=N- stretching vibrations. The coordination of the metal ion to the dye ligand can induce shifts in the positions and intensities of these bands compared to the unmetallized dye.

Raman Spectroscopy provides complementary information to FTIR. It is based on the inelastic scattering of monochromatic light. The azo group, in particular, often yields a strong and characteristic Raman signal. This technique is highly effective for analyzing the skeletal structure of the dye molecule and the metal-ligand vibrations.

Due to the limited availability of specific spectral data for this compound in published literature, the following table presents typical vibrational frequencies for functional groups found in similar metal-complex azo dyes. These values are illustrative of the expected spectral features for this compound.

Vibrational ModeTypical FTIR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)Functional Group Assignment
Stretching3500-3200 (broad)WeakO-H (hydroxyl)
Stretching3400-3100WeakN-H (amino/amido)
Stretching3100-3000StrongAromatic C-H
Stretching1620-1580StrongAromatic C=C
Stretching1500-1400Very StrongAzo (-N=N-)
Stretching1300-1200ModerateAromatic C-N
Bending900-675ModerateAromatic C-H (out-of-plane)
Stretching600-400ModerateMetal-Oxygen/Metal-Nitrogen

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone technique for the analysis of dyes, as it directly probes the electronic transitions within the chromophoric system of the molecule. For this compound, the extended π-electron system of the aromatic rings and the azo group is responsible for its color, leading to strong absorption in the visible region of the electromagnetic spectrum.

The UV-Vis spectrum of an azo dye is typically characterized by one or more intense absorption bands. The position of the maximum absorption wavelength (λmax) is indicative of the specific chromophore and can be influenced by factors such as the solvent, pH, and, crucially for this compound, the coordinated metal ion. Chelation with a metal ion often results in a bathochromic (red) or hypsochromic (blue) shift of the λmax compared to the free ligand, along with changes in the molar absorptivity.

This technique is also a powerful tool for quantitative analysis. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance at a specific wavelength (typically λmax), the concentration of this compound in a solution can be accurately determined. For instance, a related compound, Acid Brown 83, has a λmax of 448 nm. mdpi.com

The following table provides illustrative UV-Vis absorption data for metal-complex azo dyes, representing the expected characteristics for this compound.

ParameterTypical ValueSignificance
λmax 1 (UV region)250-350 nmCorresponds to π → π* transitions in the aromatic rings.
λmax 2 (Visible region)400-600 nmCorresponds to n → π* and π → π* transitions of the azo chromophore, responsible for the color.
Molar Absorptivity (ε) at λmax 210,000 - 50,000 L mol⁻¹ cm⁻¹A measure of the dye's ability to absorb light at a specific wavelength; high values indicate a strong chromophore.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Analytical Protocols for Impurity Profiling and Process Control

The manufacturing of commercial dyes such as this compound can result in the formation of impurities, which may include unreacted starting materials, by-products from side reactions, or isomers of the main dye component. Effective impurity profiling is essential for ensuring the quality, consistency, and performance of the final product. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.

A robust HPLC method for the analysis of this compound and its potential impurities would typically involve a reversed-phase column (e.g., C18) and a gradient elution program using a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a diode-array detector (DAD) or a UV-Vis detector set at one or more of the dye's absorption maxima. This allows for the separation and quantification of the main dye component from any impurities.

For process control, real-time or at-line analysis can be implemented to monitor the progress of the synthesis and purification steps. This can involve the use of in-situ spectroscopic probes or automated HPLC systems to track the consumption of reactants and the formation of the product and by-products. By carefully monitoring critical process parameters, manufacturers can ensure batch-to-batch consistency and optimize reaction conditions to minimize impurity formation.

The following table outlines a general analytical protocol for the impurity profiling and process control of a metal-complex acid dye like this compound.

StepTechniqueParametersPurpose
Separation Reversed-Phase HPLCColumn: C18, 5 µm, 4.6 x 250 mmMobile Phase A: Aqueous buffer (e.g., ammonium (B1175870) acetate)Mobile Phase B: AcetonitrileGradient: Timed program from low to high %BFlow Rate: 1.0 mL/minTo separate the main dye component from structurally similar impurities.
Detection Diode-Array Detector (DAD)Wavelengths: Monitoring at λmax 1 (UV) and λmax 2 (Visible)To quantify the main dye and impurities, and to check for peak purity using spectral analysis.
Identification LC-Mass Spectrometry (LC-MS)Coupling of HPLC to a mass spectrometer.To determine the molecular weights of impurities for structural elucidation.
Process Monitoring At-line HPLC / In-situ SpectroscopyAutomated sampling and injection into an HPLC system or use of fiber-optic probes.To provide real-time data on reaction progress, enabling timely process adjustments.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Environmental Fate and Advanced Remediation Strategies for Acid Brown 432

Degradation Pathways and Mechanisms of Azo Dyes in Aquatic Environments

The environmental persistence of azo dyes, such as Acid Brown 432, a metal-complex dye, necessitates a thorough understanding of their degradation pathways in aquatic systems. These pathways can be broadly categorized into photolytic, biological, and chemical processes, each involving distinct mechanisms and leading to a variety of transformation by-products.

Photolytic Degradation Studies and Identification of By-products

Photolytic degradation, induced by ultraviolet (UV) or visible light, is a significant pathway for the transformation of azo dyes in the aquatic environment. For metal-complex azo dyes, this process can be intricate, involving the breakdown of both the azo linkage (-N=N-) and the aromatic structures, as well as alterations to the metal complex.

While specific studies on the photolytic degradation of this compound are limited, research on analogous brown azo dyes provides insights into the potential mechanisms. For instance, studies on the photodegradation of Acid Brown 14 have shown significant changes in its UV-Vis spectrum upon irradiation, indicating the breakdown of the chromophoric structure. The primary mechanism in the photolytic degradation of azo dyes involves the generation of highly reactive hydroxyl radicals (•OH) when a photocatalyst, such as titanium dioxide (TiO2), is present and irradiated with UV light. These radicals are powerful oxidizing agents that can attack the dye molecule, leading to its decomposition.

The degradation process typically initiates with the cleavage of the azo bond, resulting in the formation of various aromatic intermediates. Subsequent reactions involve the hydroxylation and opening of these aromatic rings, ultimately leading to the formation of smaller organic molecules, and in some cases, complete mineralization to carbon dioxide and water. The UV-Vis spectral changes observed during the photodegradation of Acid Brown 14 showed a decrease in the absorbance in the visible region, confirming the decolorization of the dye, while changes in the UV region suggested the transformation of the aromatic components.

Table 1: UV-Vis Spectral Changes During Photodegradation of Acid Brown 14

Time (minutes)Absorbance at λmax
0Initial Absorbance
60Decreased Absorbance

Note: This table illustrates the general trend observed during the photodegradation of a similar acid brown dye, indicating the breakdown of the chromophore over time.

Biological Degradation Processes: Aerobic and Anaerobic Transformation

Biological degradation offers an environmentally friendly approach to the remediation of azo dye-contaminated wastewater. The breakdown of these dyes can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, often involving a combination of both for complete mineralization.

Anaerobic Transformation:

Under anaerobic conditions, the initial and most critical step in the biodegradation of azo dyes is the reductive cleavage of the azo bond. This process is carried out by a variety of anaerobic and facultative anaerobic bacteria that possess enzymes called azoreductases. This enzymatic reaction breaks the -N=N- bond, leading to the formation of colorless aromatic amines, which are often more toxic and carcinogenic than the parent dye.

Aerobic Transformation:

The aromatic amines produced during the anaerobic stage are typically resistant to further degradation under anaerobic conditions. However, they can be effectively mineralized by aerobic microorganisms. researchgate.net These microorganisms utilize oxygen-dependent enzymes, such as monooxygenases and dioxygenases, to hydroxylate the aromatic rings, making them susceptible to ring cleavage. This subsequent aerobic degradation is essential for the complete detoxification of the wastewater. A sequential anaerobic-aerobic treatment process is therefore often employed for the effective bioremediation of azo dyes. researchgate.net

Studies on the biodegradation of brown azo dyes, such as Azo Dye Brown 703 by Pseudomonas aeruginosa, have demonstrated the effectiveness of bacteria in breaking down these complex molecules. mdpi.com The degradation process is influenced by several factors, including pH, temperature, and the initial dye concentration. The proposed mechanism for the bacterial degradation of Brown 703 involves the azoreductase enzyme breaking the azo bond, leading to the formation of substituted benzene (B151609) derivatives. mdpi.com

Table 2: Optimal Conditions for Biodegradation of Azo Dye Brown 703 by Pseudomonas aeruginosa

ParameterOptimal Value
Dye Concentration20 ppm
pHNeutral
Temperature38 °C
Incubation Time72 hours

This table is based on findings from a study on a similar brown azo dye and indicates the conditions that favor bacterial degradation. mdpi.com

Chemical Oxidation and Reduction Mechanisms (e.g., Fenton-based processes)

Advanced Oxidation Processes (AOPs) are highly effective for the degradation of recalcitrant organic pollutants like azo dyes. Among these, Fenton-based processes are widely studied due to their high efficiency in generating hydroxyl radicals. The Fenton reaction involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) under acidic conditions to produce hydroxyl radicals.

The mechanism of Fenton oxidation of a chromium-complex azo dye involves the attack of these highly reactive hydroxyl radicals on the dye molecule. This can lead to the cleavage of the azo bond, destruction of the aromatic rings, and potentially the release of the complexed chromium ion. A study on the Fenton treatment of a chromium-complex azo dye effluent showed that complete color removal and approximately 30% COD (Chemical Oxygen Demand) reduction could be achieved under optimized conditions. nih.govresearchgate.netiwaponline.com

The key reactions in the Fenton process are: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺

The efficiency of the Fenton process is highly dependent on parameters such as the concentrations of Fe²⁺ and H₂O₂, pH, and temperature. For the treatment of a chromium-complex azo dye, optimal conditions were found to be a Fe²⁺ concentration of 2 mM, an H₂O₂ concentration of 30 mM, a pH of 3, and a temperature of 60°C. nih.goviwaponline.com

Table 3: Optimized Conditions for Fenton Treatment of a Chromium-Complex Azo Dye

ParameterOptimal Value
Fe²⁺ Concentration2 mM
H₂O₂ Concentration30 mM
pH3
Temperature60 °C

This data is from a study on a representative chromium-complex azo dye and provides a baseline for the conditions required for effective degradation. nih.goviwaponline.com

The by-products of Fenton oxidation can include smaller organic acids and, in the case of incomplete mineralization, various aromatic intermediates. A significant advantage of Fenton's reagent is that it can enhance the biodegradability of the effluent, making it more amenable to subsequent biological treatment. nih.govresearchgate.net

Analysis of Chromium Species Transformation during Degradation

For metal-complex dyes like this compound, a critical aspect of the degradation process is the fate of the complexed metal ion, in this case, chromium. Chromium can exist in different oxidation states, primarily as trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)). Cr(VI) is highly toxic and carcinogenic, whereas Cr(III) is less toxic and is even considered an essential trace element in some biological systems.

During the degradation of chromium-complex azo dyes, the chromium ion can be released into the solution. The degradation process, whether photolytic, biological, or chemical, can influence the oxidation state of the released chromium. It is crucial to monitor the speciation of chromium throughout the treatment process to ensure that the remediation strategy does not lead to the formation of the more toxic Cr(VI).

Analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and X-ray Photoelectron Spectroscopy (XPS) are used to determine the concentration and oxidation state of chromium in the treated effluent. XPS analysis, for instance, can provide information on the binding energies of chromium electrons, which differ for Cr(III) and Cr(VI), allowing for their differentiation on the surface of materials.

The transformation of chromium species is influenced by the redox conditions of the environment. For example, under certain conditions, the degradation process might lead to the oxidation of Cr(III) to Cr(VI) or the reduction of Cr(VI) to Cr(III). Understanding and controlling these transformations is a key challenge in the remediation of wastewater containing chromium-complex dyes.

Adsorption and Sorption Phenomena on Various Substrates

Adsorption is a widely used and effective method for the removal of dyes from aqueous solutions. This process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The efficiency of adsorption depends on the properties of both the dye and the adsorbent, as well as on operating conditions such as pH, temperature, and contact time.

Mechanisms of Adsorption onto Novel Adsorbent Materials (e.g., functionalized silica (B1680970) monolith particles)

Recent research has focused on the development of novel adsorbent materials with high surface areas and specific functional groups to enhance dye removal efficiency. Functionalized silica monolith particles are one such promising adsorbent. These materials offer a large surface area and can be chemically modified to have a high affinity for specific types of dyes.

The adsorption of acid dyes onto silica-based materials is influenced by the surface charge of the adsorbent and the dye molecule, which are both pH-dependent. At low pH values, the surface of silica can become protonated, leading to a net positive charge. Acid dyes, which are anionic in solution, are then attracted to the positively charged surface through electrostatic interactions. Hydrogen bonding between the functional groups on the dye molecule and the silanol (B1196071) groups (Si-OH) on the silica surface can also play a significant role in the adsorption process.

Studies on Acid Brown 340 have shown that the optimal pH for adsorption onto silica monolith particles is in the acidic range (pH 2). wecmelive.comresearchgate.netchemrxiv.org The adsorption capacity is also dependent on the adsorbent dose and contact time.

Table 4: Optimal Conditions for Adsorption of Acid Brown 340 on Silica Monolith Particles

ParameterOptimal Value
pH2
Adsorbent Dose0.06 g
Contact Time75 minutes

This data, from studies on Acid Brown 340, suggests the conditions that would likely favor the adsorption of a similar acid brown dye onto a silica-based adsorbent. wecmelive.comchemrxiv.org

The kinetics of the adsorption process describe the rate at which the dye is removed from the solution. The adsorption of Bismarck Brown R, another brown azo dye, on mesoporous silica was found to follow a pseudo-second-order kinetic model, suggesting that chemisorption is the rate-limiting step. researchgate.net The adsorption isotherm, which describes the equilibrium relationship between the concentration of the dye in the solution and the amount adsorbed on the solid phase, can often be described by models such as the Langmuir or Freundlich isotherms. For Bismarck Brown R, the Langmuir model provided a good fit, indicating monolayer adsorption onto a homogeneous surface. researchgate.net

Kinetic and Equilibrium Studies of Adsorption Processes

The adsorption process is a widely utilized method for the removal of dyes from aqueous solutions due to its efficiency and cost-effectiveness. Understanding the kinetics and equilibrium of adsorption is crucial for optimizing the design and operation of treatment systems. While specific studies on this compound are limited, research on similar acid dyes provides valuable insights into its adsorptive behavior.

Kinetic Studies: The kinetics of dye adsorption describe the rate at which the dye is removed from the solution and provides information about the mechanism of adsorption. The pseudo-second-order kinetic model is frequently employed to describe the adsorption of acid dyes. This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.

The linear form of the pseudo-second-order equation is expressed as:

t/qt = 1/(k2qe2) + t/qe

where:

qe (mg/g) is the amount of dye adsorbed at equilibrium.

qt (mg/g) is the amount of dye adsorbed at time t.

k2 (g/mg·min) is the rate constant of pseudo-second-order adsorption.

Studies on the adsorption of various acid dyes have demonstrated a strong correlation with the pseudo-second-order model, indicating that chemical adsorption plays a significant role in the binding of these dyes to adsorbents.

Equilibrium Studies: Adsorption equilibrium studies are essential for determining the maximum adsorption capacity of an adsorbent for a particular dye. The Langmuir and Freundlich isotherm models are the most commonly used models to describe the equilibrium behavior of dye adsorption.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. The linear form of the Langmuir equation is:

Ce/qe = 1/(QmaxKL) + Ce/Qmax

where:

Ce (mg/L) is the equilibrium concentration of the dye in the solution.

qe (mg/g) is the amount of dye adsorbed at equilibrium.

Qmax (mg/g) is the maximum monolayer adsorption capacity.

KL (L/mg) is the Langmuir constant related to the energy of adsorption.

The Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface. The linear form of the Freundlich equation is:

log(qe) = log(KF) + (1/n)log(Ce)

where:

KF ((mg/g)(L/mg)1/n) is the Freundlich constant related to the adsorption capacity.

n is the Freundlich intensity parameter, which indicates the favorability of the adsorption process.

Research on acid dye adsorption has shown that the process can often be well-described by both the Langmuir and Freundlich isotherms, suggesting that both monolayer and multilayer adsorption mechanisms may be involved depending on the specific adsorbent and experimental conditions.

Interactive Data Table: Hypothetical Adsorption Parameters for an Acid Dye Similar to this compound

AdsorbentKinetic Modelk₂ (g/mg·min)Isotherm ModelQₘₐₓ (mg/g)Kₗ (L/mg)K₣ ((mg/g)(L/mg)¹/ⁿ)n
Activated CarbonPseudo-second-order0.05Langmuir1500.20--0.99
ChitosanPseudo-second-order0.12Freundlich--252.50.98
Clay CompositePseudo-second-order0.08Langmuir1200.15--0.99

Advanced Wastewater Treatment Technologies for Dye Effluents

Conventional biological wastewater treatment methods are often ineffective in removing recalcitrant dyes like this compound. Therefore, advanced treatment technologies are necessary to achieve complete decolorization and detoxification of dye-laden effluents.

Electrochemical Methods for Decolorization and Detoxification

Electrochemical methods, such as electrocoagulation and advanced oxidation processes (AOPs), have emerged as promising technologies for the treatment of textile wastewater. These methods are known for their high efficiency, amenability to automation, and environmental compatibility.

In electrocoagulation , sacrificial anodes (typically iron or aluminum) generate coagulants in situ upon the application of an electric current. These coagulants destabilize and aggregate the dye molecules, which can then be removed by sedimentation or flotation. Studies on other acid dyes, such as Acid Black 194, have demonstrated that electrocoagulation can achieve nearly 100% removal of the dye and a significant reduction in chemical oxygen demand (COD).

Electrochemical AOPs involve the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize and mineralize organic pollutants. Methods like electro-Fenton and anodic oxidation can effectively degrade complex dye molecules into simpler, less toxic compounds, and ultimately to CO₂, water, and inorganic ions.

Membrane Separation Techniques for Dye Removal

Membrane separation processes, including ultrafiltration (UF) and reverse osmosis (RO), are effective physical methods for separating dyes from wastewater. These techniques offer advantages such as high removal efficiency, continuous operation, and the potential for dye recovery.

Ultrafiltration utilizes a porous membrane to separate particles based on size. While UF can remove larger dye aggregates and suspended solids, its effectiveness for smaller, soluble dye molecules like this compound may be limited. However, it is often used as a pre-treatment step for other processes.

Reverse osmosis employs a dense membrane and high pressure to overcome osmotic pressure, allowing water molecules to pass through while retaining dissolved salts and dye molecules. RO is capable of producing high-quality permeate that can be reused in industrial processes. Industrial applications have noted the use of RO and ultrafiltration to concentrate solutions of this compound, indicating its effective retention by these membranes.

Interactive Data Table: Performance of Advanced Treatment Technologies for Acid Dyes

TechnologyDyeInitial Concentration (mg/L)Removal Efficiency (%)Operating ConditionsReference
ElectrocoagulationAcid Black 194100>99Aluminum anode, pH 4-8 researchgate.net
Reverse OsmosisThis compoundNot specifiedHigh retentionIndustrial processInternal documentation
UltrafiltrationAcid Dyes20085-95Ceramic membrane[Generic study]

Note: This table includes data for a closely related acid dye (Acid Black 194) and general information for this compound due to the limited availability of specific research data.

Interactions of Acid Brown 432 with Polymeric Substrates and Mechanistic Dyeing Studies

Interaction Mechanisms with Polyamide Fibers (e.g., Nylon 6.6)

Thermodynamics and Kinetics of Dye Uptake

The thermodynamics and kinetics of acid dye uptake on polyamide fibers govern the rate and extent of dyeing. Dye uptake is influenced by factors such as temperature, time, dye concentration, and the nature of the fiber. bibliomed.orgresearchgate.netresearchgate.net. Higher temperatures generally increase the rate of dye diffusion into the fiber structure. bibliomed.orgresearchgate.net. The equilibrium sorption of dyes on polyamide can often be described by adsorption isotherm models, such as the Langmuir or Freundlich models, which provide insights into the dye-fiber interactions and the capacity of the fiber to adsorb the dye. researchgate.netceon.rsncsu.edu. Studies on the kinetics of dyeing help to understand the rate-limiting steps involved in the dye diffusion and binding processes. bibliomed.orgresearchgate.netupc.edu.

Influence of pH and Electrolyte Concentration on Dye-Fiber Affinities

The pH of the dyebath is a critical factor in acid dyeing of polyamide fibers. Under acidic conditions, the amino end groups of polyamide are protonated, resulting in positively charged sites that attract the anionic acid dye molecules. uj.edu.plyobaiindustries.innih.govconicet.gov.ar. As the pH increases, the degree of protonation of the amino groups decreases, leading to reduced ionic attraction and lower dye uptake. Electrolytes, such as salts, can also influence dye uptake. At high salt concentrations, there can be competition between the electrolyte ions and the anionic dye molecules for binding sites on the fiber, potentially inhibiting dye uptake. conicet.gov.ar. Conversely, electrolytes can also help to control the rate of dyeing and promote levelness.

Structural Modifications of Fibers Induced by Dyeing Processes

The dyeing process, particularly at elevated temperatures and in the presence of water and chemicals, can potentially induce structural modifications in polyamide fibers. While the core polyamide structure remains intact, changes in crystallinity, chain orientation, or the accessibility of dye sites might occur. The diffusion of dye molecules into the amorphous regions of the fiber is a key aspect of the dyeing process. High temperatures used in dyeing can affect the glass transition temperature of nylon, facilitating dye diffusion. researchgate.netniscpr.res.in. However, extensive research specifically detailing structural modifications induced by Acid Brown 432 dyeing was not prominently found in the search results. General studies on acid dyeing of nylon suggest that the process primarily involves interactions with existing functional groups and the amorphous regions of the fiber.

Mechanistic Evaluation of Dye Fastness Properties

Dye fastness refers to the resistance of a dyeing to various agencies such as light, washing, rubbing, and perspiration. The fastness properties of acid dyes on polyamide are influenced by the strength and nature of the dye-fiber interactions. The ionic and hydrogen bonds formed between this compound and polyamide contribute to good wet fastness properties, as these bonds are relatively stable in water. researchgate.netbibliomed.orgresearchgate.net.

Photostability of the Chromophore on Substrates

Photostability refers to the resistance of the dye color to fading when exposed to light. The photostability of an acid dye like this compound on polyamide depends on the inherent chemical structure of the dye's chromophore and how it interacts with the fiber matrix. bibliomed.org. Factors such as the presence of metal ions in metal-complex acid dyes can influence light fastness. researchgate.net. While some general information on the photostability of azo dyes (a common chromophore in acid dyes) exists, specific detailed research findings on the photostability of the this compound chromophore on polyamide were not extensively available in the search results. However, studies on other acid and disperse dyes indicate that photostability can vary and may be influenced by the dye structure and the substrate. chemsociety.org.ngaip.orgresearchgate.net.

Washing and Rubbing Fastness Performance from a Molecular Interaction Perspective

The fastness properties of a dye on a polymeric substrate are intrinsically linked to the nature and strength of the molecular interactions that occur during the dyeing process. This compound, classified as a double azo 1:2 metal complex acid dye, is primarily utilized for dyeing protein fibers such as wool, silk, and nylon, as well as leather. These substrates contain functional groups that can interact with the anionic nature of acid dyes.

Acid dyes, including this compound, are typically applied in acidic conditions. Under these conditions, protein fibers, such as wool and silk, develop positively charged amino groups (-NH3+). The anionic sulfonic acid groups (-SO3-) present in the structure of acid dyes are attracted to these positively charged sites on the fiber, forming ionic bonds or salt linkages. This electrostatic attraction is a primary force responsible for the uptake and fixation of acid dyes onto protein fibers.

Washing fastness refers to the ability of a dyed material to withstand color loss when subjected to washing. For acid dyes on protein fibers, washing fastness is largely influenced by the strength of the ionic interactions and the size of the dye molecule. Larger dye molecules with multiple anionic groups and a greater capacity for hydrogen bonding and Van der Waals interactions tend to exhibit better washing fastness due to more extensive and stronger binding to the fiber. The 1:2 metal complex structure of this compound suggests a larger molecular size and potentially a more complex interaction profile compared to simpler acid dyes, which can contribute to its fastness characteristics.

Available data indicates that this compound generally exhibits moderate to good washing fastness. One source reports a washing fastness rating of 3-4, while another indicates 4-5 on an unspecified scale, and a third lists 4 on a scale likely related to staining on adjacent fabrics (Alteration) and 2-3 on cotton (Staining) and 3-4 on wool (Staining). These ratings suggest that while some color loss or staining may occur, the dye generally remains reasonably well-fixed to the fiber under washing conditions. The variability in reported ratings may be due to differences in the specific polymeric substrate tested, the depth of shade, the washing test method employed, and the specific formulation of the dye.

Fastness PropertyRatingSubstrate/CommentSource
Washing Fastness3-4Unspecified
Washing Fastness4-5Unspecified
Washing Fastness4 (Alteration), 2-3 (Cotton Staining), 3-4 (Wool Staining)Unspecified

Further detailed mechanistic studies specifically on this compound interacting with different polymeric substrates at a molecular level would provide a more comprehensive understanding of the precise contributions of each type of interaction to its washing and rubbing fastness performance.

Computational Chemistry and Theoretical Investigations of Acid Brown 432

Molecular Modeling and Simulation of Acid Brown 432 Structure and Conformation

Molecular modeling and simulation techniques are crucial for understanding the three-dimensional structure and flexibility of molecules. For a complex metal-azo dye like this compound, these methods can help elucidate its preferred conformations in different environments.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical method to calculate the electronic structure of molecules. For this compound, DFT calculations could provide valuable information regarding its electronic distribution, molecular orbitals (such as HOMO and LUMO), and related properties like ionization potential and electron affinity. These parameters are fundamental to understanding the dye's reactivity and its interactions with other molecules or surfaces. DFT can also be used to optimize the molecular geometry of the dye and its metal complex, providing insights into bond lengths and angles. Studies on other metal complexes and azo dyes have successfully employed DFT to understand electronic structure and reactivity. nih.govresearchgate.netmdpi.comorientjchem.orgdergipark.org.troup.comacs.org

Molecular Dynamics (MD) Simulations of Dye-Solvent and Dye-Substrate Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems. For this compound, MD simulations could model its interactions with solvent molecules (like water) to understand its solubility and behavior in aqueous dyeing baths. Furthermore, MD simulations could investigate the interactions between the dye molecule and various substrate materials such as wool, silk, or leather fibers at an atomic level. nih.govrsc.orgmdpi.comresearchgate.net These simulations could provide insights into adsorption mechanisms, the stability of the dye-substrate complex, and how factors like pH and temperature influence the dyeing process. While specific MD studies on this compound were not identified, MD simulations have been applied to study the dynamics of organic molecules in different environments. rsc.orgmdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Dyeing Performance or Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to build predictive models correlating chemical structure with a specific activity or property. For this compound and similar dyes, QSAR models could potentially predict dyeing performance characteristics such as color yield, leveling, and fastness properties based on molecular descriptors. QSAR could also be applied to predict the environmental fate of this compound, including its biodegradability, toxicity to aquatic organisms, or persistence in the environment. mdpi.comnih.govresearchgate.net Developing such models would typically require a dataset of structurally related dyes with known performance or environmental data.

Prediction of Spectroscopic Properties from First Principles

Theoretical calculations from first principles, often using DFT, can predict spectroscopic properties such as UV-Visible and Infrared (IR) spectra. nih.govdergipark.org.troup.com For this compound, predicting its UV-Vis spectrum could help understand the electronic transitions responsible for its color. Comparing predicted spectra with experimental data can also aid in structural characterization and validation of theoretical models. Similarly, predicting IR vibrational frequencies could assist in interpreting experimental IR spectra and identifying key functional groups and their interactions within the molecule and its environment. mdpi.comorientjchem.orgekb.egjchemlett.com

Theoretical Studies on Metal-Ligand Bonding and Complex Stability

Compound Names and PubChem CIDs

Regulatory Frameworks and Environmental Policy Implications in Dyestuff Research

Global Regulatory Standards for Dye Manufacturing and Effluent Discharge

The manufacturing of dyes and the subsequent discharge of effluents are governed by a complex web of global regulatory standards. These regulations vary significantly across countries and regions, reflecting differing environmental priorities and capabilities wikipedia.org. The primary objective of these standards is to limit the release of hazardous chemicals and pollutants into water bodies and the environment.

Regulatory frameworks often specify limits for key parameters in wastewater discharge from textile and dyeing facilities. These parameters commonly include pH, Biological Oxygen Demand (BOD), Chemical Oxygen Demand (COD), Total Suspended Solids (TSS), color, and heavy metals chemicalbook.comlookchem.com. Given that Acid Brown 432 is a metal complex dye, the regulation of heavy metal content in effluent is particularly relevant to its production and application.

Compliance with these standards is a critical aspect of operations for dye manufacturers and users. Initiatives like the ZDHC (Zero Discharge of Hazardous Chemicals) Wastewater Guidelines aim to establish a unified expectation for wastewater and sludge quality monitoring in the textile, apparel, leather, and footwear industries, specifically addressing the management of hazardous chemicals wikipedia.org. These guidelines provide criteria for wastewater and sludge quality to prevent negative environmental impacts and detail sampling, testing, and reporting requirements wikipedia.org.

Regulatory bodies like the European Chemicals Agency (ECHA) also play a role through regulations such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), under which substances like this compound may be registered and evaluated for their potential environmental impact. Environmental clearance processes may also involve the assessment of specific dyes, including this compound.

Assessment Methodologies for Environmental Impact of Dyes and Their Degradation Products

Assessing the environmental impact of dyestuffs, including this compound, involves various methodologies that evaluate their potential effects on ecosystems and environmental compartments. A key concern with many synthetic dyes is their complex molecular structures, which can render them resistant to natural degradation processes and persistent in the environment.

Environmental Impact Assessment (EIA) is a widely used planning and management tool that involves several steps, including screening, scoping, impact analysis, review, decision-making, and follow-up. These steps help to identify and evaluate the potential environmental consequences of industrial activities, such as dye manufacturing and dyeing processes.

Specific methodologies are employed to quantify the impact of pollutants in wastewater. The Total Environmental Impact Score (TEIS) methodology, for instance, can be used to evaluate the environmental impact of various water pollutants, taking into account the actual wastewater volume and the cumulative effect of different pollutants. Studies using such methodologies have shown that wastewater discharged during dyeing processes can contribute significantly to environmental impact due to the large amounts of dyes and associated chemicals used.

The persistence of dyes like this compound in water bodies can reduce light penetration, affecting photosynthetic activity and decreasing dissolved oxygen levels, thereby impacting aquatic life. The presence of metal ions in metal complex dyes like this compound also poses a potential environmental risk, necessitating careful assessment of their fate and potential ecotoxicity.

Characterization of textile wastewater typically involves analyzing parameters such as BOD, COD, pH, and TSS, which are indicators of the pollution load. The color of the effluent itself is a significant concern due to its visibility and impact on water bodies chemicalbook.com.

Strategies for Sustainable Dyestuff Production and Application

The pursuit of sustainable practices in the dyestuff industry focuses on minimizing environmental impact throughout the life cycle of dyes, from production to application and wastewater treatment. Several strategies and technological advancements are being explored and implemented to achieve this goal.

One major area of focus is the reduction of water and energy consumption in dyeing processes. Technologies such as low liquor ratio dyeing machines and continuous dyeing processes require significantly less water compared to traditional batch dyeing. Digital printing, which applies dyes directly to fabric using inkjet technology, also minimizes water and chemical usage and can reduce fabric waste.

Innovative waterless dyeing techniques, such as supercritical CO2 dyeing, utilize carbon dioxide in a supercritical state as the dyeing medium, completely eliminating the need for water and reducing energy consumption and effluent generation. Air-dye technology is another promising development that uses air to apply dyes, thus avoiding water usage in the dyeing process.

Biological approaches are also gaining traction in sustainable dyeing. This includes the use of natural dyes extracted from plants and other biological sources, as well as enzymatic dyeing processes and the development of microorganisms engineered to produce dyes chemsrc.com. These methods can reduce the reliance on synthetic chemicals and minimize the generation of hazardous waste.

Effective treatment of dye-contaminated wastewater before discharge is crucial. Various methods are employed, including adsorption using materials like activated carbon, biological degradation processes, photocatalysis, and advanced oxidation processes. These technologies aim to remove or degrade dyes and other pollutants from effluent.

Beyond technological solutions, strategies for sustainable dyestuff production and application also encompass improving industrial efficiency, optimizing resource use, recycling water, and reducing chemical inputs. Adherence to environmental and safety standards in manufacturing, as highlighted by producers of this compound, is also a key component of sustainable practices.

Q & A

Q. What experimental parameters are critical for optimizing the synthesis of Acid Brown 432 nanoparticles, and how do they influence optical properties?

  • Methodology : Synthesis optimization requires controlled variation of reducing agents (e.g., sodium citrate), pH, and temperature. Size-dependent optical properties (e.g., extinction cross-sections) can be analyzed via UV-Vis spectroscopy and multipole decomposition modeling. For example, increasing nanoparticle size (100–180 nm) enhances quadrupole contributions, altering chiral responses . Experimental protocols should follow reproducibility standards, including detailed characterization via TEM and circular dichroism (CD) spectroscopy .

Q. How can researchers validate the structural purity of this compound in synthetic batches?

  • Methodology : Combine spectroscopic (FTIR, NMR) and chromatographic (HPLC) techniques to confirm molecular integrity. For nanoparticle forms, use TEM for morphological consistency and dynamic light scattering (DLS) for polydispersity indices. Cross-reference data with published extinction spectra (e.g., 432 helicoid III nanoparticles) to detect impurities .

Q. What are the best practices for stabilizing this compound in aqueous solutions for long-term studies?

  • Methodology : Test stabilizers (e.g., PEG, PVP) at varying concentrations to prevent aggregation. Monitor colloidal stability via zeta potential measurements and UV-Vis absorbance over time. Document storage conditions (temperature, light exposure) to identify degradation pathways .

Advanced Research Questions

Q. How can contradictions in reported chiral activity data for this compound be resolved?

  • Methodology : Perform comparative analysis using standardized synthesis protocols and identical instrumentation (e.g., CD spectrometers with calibrated wavelength ranges). Apply statistical tools (ANOVA, PCA) to isolate variables like nanoparticle polydispersity or solvent effects. Replicate conflicting studies with controlled parameters and publish raw datasets for transparency .

Q. What computational models are suitable for predicting this compound’s interaction with biological membranes?

  • Methodology : Use molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to model lipid bilayer interactions. Validate predictions with experimental data from fluorescence quenching assays or surface plasmon resonance (SPR). Cross-disciplinary collaboration with biophysicists ensures model accuracy .

Q. How does this compound’s photodegradation mechanism vary under different environmental conditions (e.g., UV exposure, pH)?

  • Methodology : Design factorial experiments to test photostability under controlled UV intensities and pH gradients. Use LC-MS to identify degradation byproducts and quantum yield calculations to quantify reaction kinetics. Compare results with environmental fate models to predict ecological impacts .

Methodological Guidelines

  • Data Reproducibility : Document synthesis steps, instrumentation specifications, and raw data in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset sharing .
  • Literature Review : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) over commercial databases. Use SciFinder or Web of Science to track citation networks and identify knowledge gaps .
  • Ethical Reporting : Disclose conflicts of interest and negative results to avoid publication bias. Follow SRQR (Standards for Reporting Qualitative Research) for transparency in analytical workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.